molecular formula C9H8N2O2 B1322806 Methyl 1H-Indazole-5-carboxylate CAS No. 473416-12-5

Methyl 1H-Indazole-5-carboxylate

Cat. No.: B1322806
CAS No.: 473416-12-5
M. Wt: 176.17 g/mol
InChI Key: LPLOEZPPYOSNEW-UHFFFAOYSA-N
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Description

Methyl 1H-Indazole-5-carboxylate is a chemical compound with the molecular formula C9H8N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Scientific Research Applications

Methyl 1H-Indazole-5-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “Methyl 1H-Indazole-5-carboxylate” indicates that it is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Indazole derivatives, including “Methyl 1H-Indazole-5-carboxylate”, have been found to exhibit a wide variety of biological properties . This suggests that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions . There is also ongoing research on the development of new derivatives with improved properties .

Biochemical Analysis

Biochemical Properties

Methyl 1H-Indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . The interaction between this compound and PI3K can inhibit the enzyme’s activity, leading to altered cellular responses.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by modulating the PI3K/Akt signaling pathway . This modulation can lead to decreased cell survival and increased apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active site of enzymes like PI3K, inhibiting their activity and preventing downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic balance . These interactions can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-Indazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with carboxylic acids or their derivatives. For instance, the reaction of 2-nitrobenzaldehyde with methyl hydrazine followed by cyclization can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-Indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

  • Methyl 1H-Indole-5-carboxylate
  • Methyl 1H-Imidazole-5-carboxylate
  • Methyl 1H-Pyrazole-5-carboxylate

Comparison: Methyl 1H-Indazole-5-carboxylate is unique due to its indazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For example, indazole derivatives often exhibit higher biological activity and stability compared to indole or imidazole derivatives .

Properties

IUPAC Name

methyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLOEZPPYOSNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624018
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-12-5
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1-acetyl-1H-indazole-5-carboxylate (1.16 g, 5.31 mmol) in methanol (10 mL) is added HCl (10 mL of a 6.0 M aqueous solution). The mixture is stirred at rt overnight. The methanol is removed in vacuo, and the remaining aqueous solution is basified with 30% aqueous NH4OH to pH=8. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 900 mg (96%) of methyl 1H-indazole-5-carboxylate as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 13.4, 8.5, 8.3, 7.9, 7.6, 3.9.
Quantity
1.16 g
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reactant
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aqueous solution
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10 mL
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Synthesis routes and methods II

Procedure details

Under ice-cooling, to a solution of 910 mg of 1H-5-indazolecarboxylic acid in 60 ml tetrahydrofuran was added an excess amount of a solution of diazomethane in diethyl ether, and the mixture was stirred at the same temperature for 1 hour. After removing the solvent by distillation, the residue was added with 50 ml of ethyl acetate, sequentially washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 923 mg of the title compound as pale yellow crystals.
Quantity
910 mg
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reactant
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60 mL
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solvent
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Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (836 mg, 59.1 mmol) in water (2 ml) was added to a solution of methyl 4-amino-3-methylbenzoate (2.00 g, 12.1 mmol) in acetic acid (80 ml) at room temperature and stirred at room temperature for 5 hours. The reaction solution was concentrated and the resulting residue was diluted with chloroform and washed with a 5% aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain methyl 1H-indazole-5-carboxylate (645 mg, 30%).
Quantity
836 mg
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reactant
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2 g
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reactant
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Quantity
2 mL
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solvent
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80 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (10 g, 47.6 mmol) in MeOH (160 mL), PdCl2.dppf (5.57 g, 7.62 mmol), NaOAc (11.7 g, 142.85 mmol) and DMF (5 mL) were added and degassed (using N2 gas 3-times). The mixture was sealed, charged with CO gas (60 psi) and heated at 80° C. for 20 hours. The reaction mixture was concentrated to obtain a residue, which was diluted with water (100 mL), acidified with 10% aqueous citric acid and extracted using ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to afford 1H-indazole-5-carboxylic acid methyl ester (7.23 g, 80%) as a solid. 1H NMR (CDCl3): δ 9.6-10.2 (br, 1H), 8.4-8.6 (s, 1H), 8.0-8.2 (d, 1H), 7.4-7.5 (d, 1H), 3.9-4.05 (s, 3H), 2.55-2.7 (s, 3H).
Quantity
10 g
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reactant
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0 (± 1) mol
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reactant
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160 mL
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solvent
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PdCl2
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solvent
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100 mL
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solvent
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11.7 g
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reactant
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5 mL
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reactant
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5.57 g
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catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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